molecular formula C9H7FO2 B137598 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 136191-16-7

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No. B137598
M. Wt: 166.15 g/mol
InChI Key: SCUZCYGMCGKOPP-UHFFFAOYSA-N
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Patent
US05376687

Procedure details

In a nitrogen atmosphere, to 300 g powdered potassium carbonate in 1.5 1 of acetone is added 121 g II under stirring, followed by 83 ml of dimethyl sulphate. After heating to reflux for 2 hrs, the solvent is distilled off, water is added and the mixture refluxed for a further hour. Extraction with methylene chloride and evaporation gives 125 g of crude III, which is purified by crystallization from EtOAc, m.p. 118°-120°.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].[F:7][C:8]1[CH:16]=[CH:15][C:14]([OH:17])=[C:13]2[C:9]=1[CH2:10][CH2:11][C:12]2=[O:18].S(OC)(OC)(=O)=O>CC(C)=O>[F:7][C:8]1[CH:16]=[CH:15][C:14]([O:17][CH3:1])=[C:13]2[C:9]=1[CH2:10][CH2:11][C:12]2=[O:18] |f:0.1.2|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
121 g
Type
reactant
Smiles
FC1=C2CCC(C2=C(C=C1)O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
83 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hrs
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
ADDITION
Type
ADDITION
Details
water is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for a further hour
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
with methylene chloride and evaporation

Outcomes

Product
Name
Type
product
Smiles
FC1=C2CCC(C2=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.